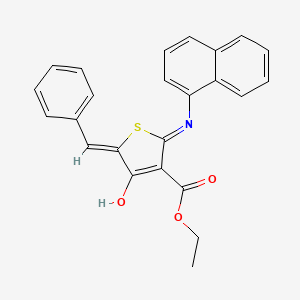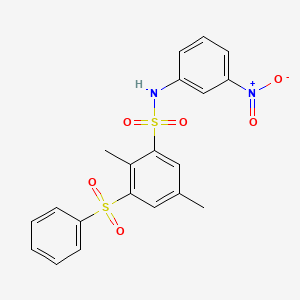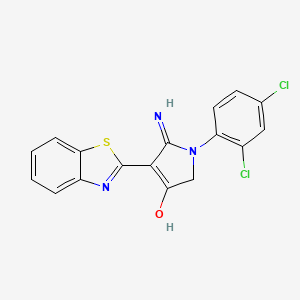![molecular formula C17H22FNO B6136597 1-(cyclopropylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B6136597.png)
1-(cyclopropylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclopropylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mecanismo De Acción
The mechanism of action of 1-(cyclopropylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine is not fully understood. However, it is believed to act as a partial agonist at the dopamine D3 receptor, which is involved in reward processing and addiction. It may also have activity at other receptors, such as the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects:
1-(cyclopropylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine has been shown to have various biochemical and physiological effects. In animal studies, it has been found to increase dopamine release in the brain, which may contribute to its potential therapeutic effects in neurological disorders. It has also been shown to decrease the activity of certain brain regions involved in reward processing, which may be relevant to its potential use in addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(cyclopropylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine is its high selectivity for the dopamine D3 receptor, which makes it a useful tool compound for studying the function of this receptor. However, one of the limitations is its relatively low potency, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(cyclopropylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine. One area of interest is the development of more potent and selective analogs for use as potential drug candidates. Another area of interest is the investigation of its potential therapeutic effects in other neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder. Additionally, further research is needed to fully understand its mechanism of action and its effects on other neurotransmitter systems.
Métodos De Síntesis
The synthesis of 1-(cyclopropylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine has been reported in the literature. The most commonly used method involves the reaction of 2-(2-fluorophenyl)ethanamine with cyclopropylcarbonyl chloride in the presence of a base, such as triethylamine. The reaction is carried out in an organic solvent, such as dichloromethane, and the product is purified by column chromatography.
Aplicaciones Científicas De Investigación
1-(cyclopropylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine has been studied extensively for its potential applications in various fields of research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. In pharmacology, it has been used as a tool compound to study the function of certain receptors, such as the dopamine D3 receptor. In neuroscience, it has been used to study the role of dopamine in reward processing and addiction.
Propiedades
IUPAC Name |
cyclopropyl-[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO/c18-16-6-2-1-5-14(16)8-7-13-4-3-11-19(12-13)17(20)15-9-10-15/h1-2,5-6,13,15H,3-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJSMKFEGQRWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[1-amino-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B6136538.png)
![1-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6136539.png)
![1-(4-{[({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B6136543.png)

![2-[2-(2-chloro-4-fluorophenoxy)propanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B6136572.png)
![N-(3-chloro-4-methylphenyl)-2-(4-hydroxy-2-{[(5-methyl-2-furyl)methylene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6136574.png)


![3-methyl-4-(3-propoxyphenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6136593.png)
![3-tert-butyl-1-methyl-5-(4-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6136596.png)
![7-(cyclohexylmethyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6136612.png)
![4-(2-thienylcarbonyl)-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6136618.png)
